molecular formula C24H24N4O7S B2963849 4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole CAS No. 1111975-63-3

4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole

Cat. No. B2963849
CAS RN: 1111975-63-3
M. Wt: 512.54
InChI Key: BUUMOTKGUTVLLA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a methoxy group, a pyrimidinone ring, and an indole ring. These functional groups suggest that the compound could have a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through a series of reactions including amination, methylation, and cyclization .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The piperazine ring could adopt a chair conformation, and the methoxy group is likely to be in an equatorial position to minimize steric hindrance .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the methoxy group could be demethylated under acidic conditions, and the piperazine ring could be alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar methoxy group and the piperazine ring could make the compound soluble in polar solvents .

Scientific Research Applications

Alpha-1 Adrenoceptor Ligands

Compounds with structural similarities to the queried chemical have been evaluated for their alpha-1 adrenoceptor affinity, showing potential as potent ligands. These studies suggest the possibility of developing new therapeutic agents targeting cardiovascular diseases or disorders associated with alpha-1 adrenoceptor activity (Russo et al., 1991).

Antimicrobial and Antitumor Activities

Derivatives featuring similar structures have shown significant antimicrobial and antitumor activities. This indicates the potential for these compounds to be developed into new treatments for various bacterial infections and cancers, highlighting the versatility of this chemical framework in medicinal chemistry applications (Yurttaş et al., 2016), (Andreani et al., 2008).

Neuropharmacological Research

Compounds within this structural class have also been explored for their potential in neuropharmacological research, including the study of serotonin and dopamine receptors. This suggests applications in developing new treatments for neurological disorders, mental health conditions, and cognitive impairments, showcasing the potential of this compound in central nervous system drug development (Nirogi et al., 2017).

Antioxidant Activity

Related compounds have been investigated for their antioxidant activity, which could be beneficial in the development of neuroprotective agents or treatments for oxidative stress-related diseases. This further underscores the broad utility of this chemical structure in therapeutic applications (Kaczor et al., 2021).

Future Directions

Future research could focus on synthesizing the compound and testing its biological activity. Additionally, the compound’s structure could be modified to improve its properties or activity .

properties

IUPAC Name

6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S/c1-30-6-4-5-28-23(29)17-10-19-20(34-13-33-19)11-18(17)25-24(28)36-12-21-26-22(27-35-21)14-7-15(31-2)9-16(8-14)32-3/h7-11H,4-6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUMOTKGUTVLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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